Monoamine Oxidase B (MAO-B) Inhibition: A Species-Specific Potency Difference
While N-(7-bromo-4-methylquinolin-2-yl)acetamide shows moderate inhibition of human MAO-B with an IC50 of 10 nM [1], its potency against rat MAO-B is substantially lower, with a reported IC50 of 209 nM [2]. This represents a 20-fold loss in potency when moving from the human to the rat enzyme in these assays. The cross-study data should be interpreted with caution due to differing assay systems.
| Evidence Dimension | MAO-B Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 10 nM (human) / 209 nM (rat) |
| Comparator Or Baseline | Human MAO-B vs. Rat MAO-B |
| Quantified Difference | Approximately 20-fold more potent against human MAO-B than rat MAO-B |
| Conditions | Human recombinant MAO-B in supersomes (kynuramine substrate) [1] vs. rat brain mitochondrial homogenate (spectrophotometric method) [2] |
Why This Matters
This data highlights significant species-specific differences in target engagement, which is critical for interpreting in vivo rodent pharmacology studies and for understanding potential translational relevance to human biology.
- [1] BindingDB Entry BDBM50585935 (CHEMBL5090153). Inhibition of human MAO-B. View Source
- [2] BindingDB Entry BDBM50038204 (CHEMBL3094026). Inhibition of Sprague-Dawley rat MAO-B. View Source
